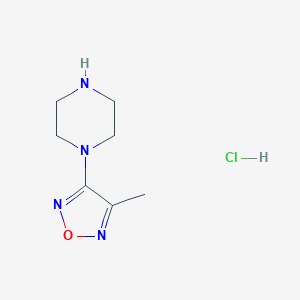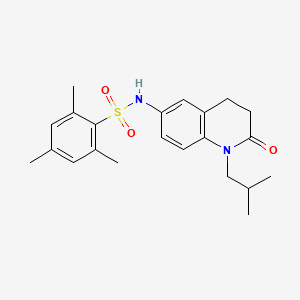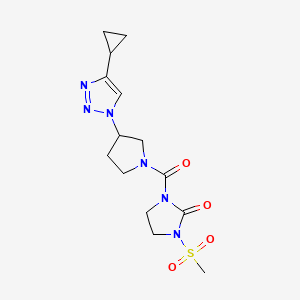
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is a useful research compound. Its molecular formula is C14H20N6O4S and its molecular weight is 368.41. The purity is usually 95%.
The exact mass of the compound 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cyclocondensation Reactions and Heterocyclic Compound Synthesis
Cyclocondensation reactions play a crucial role in the synthesis of various heterocyclic compounds, which are essential in medicinal chemistry and material science. Sokolov et al. (2013) explored cyclocondensation reactions involving methyl trifluoropyruvate N-(pyrimidin-2-yl)imines with various reagents, leading to the formation of imidazolidine-2,4-diones, 3,5-dihydroimidazol-4-ones, and other heterocycles (Sokolov, Aksinenko, Epishina, & Goreva, 2013). These methodologies could potentially be adapted for the synthesis of compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one, demonstrating the importance of cyclocondensation in creating complex molecular architectures.
Bioactive Sulfonamide Derivatives
The development of bioactive sulfonamide derivatives is significant for their potential insecticidal, antibacterial, and antifungal properties. Soliman et al. (2020) synthesized and investigated a novel series of sulfonamide-bearing thiazole derivatives for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds showed potent toxic effects, highlighting the utility of sulfonamide moieties in designing bioactive agents (Soliman, El Salam, Fadda, & Abdelmotaal, 2020). This research underscores the potential for incorporating sulfonamide groups into heterocyclic compounds like 1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one for various biological applications.
Antileishmanial and Antimicrobial Activities
The synthesis and evaluation of imidazolidin-2-one derivatives for their biological activities, such as antileishmanial and antimicrobial properties, are of considerable interest. Robert et al. (2003) synthesized N(3)-acyl, arylsulfonyl, and benzyl derivatives of imidazolidin-2-ones and evaluated them as potential antileishmanial agents, demonstrating significant activity against Leishmania species (Robert, Sabourin, Alvarez, Robert-Piessard, Le Baut, & Le Pape, 2003). This indicates the potential of structurally similar compounds for developing new therapeutic agents.
Eigenschaften
IUPAC Name |
1-[3-(4-cyclopropyltriazol-1-yl)pyrrolidine-1-carbonyl]-3-methylsulfonylimidazolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O4S/c1-25(23,24)20-7-6-18(14(20)22)13(21)17-5-4-11(8-17)19-9-12(15-16-19)10-2-3-10/h9-11H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FANLQZOVSLEEDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl)-3-(methylsulfonyl)imidazolidin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


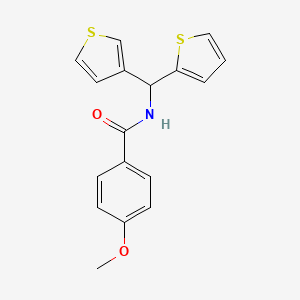
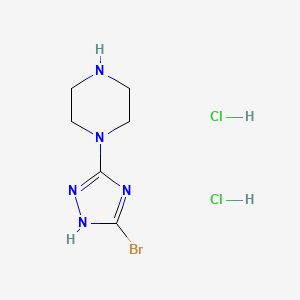
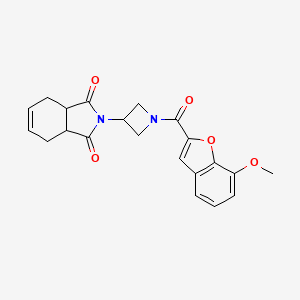
![5-chloro-2-(methylsulfanyl)-N-{4-[2-(1H-1,2,4-triazol-1-yl)propanamido]phenyl}pyrimidine-4-carboxamide](/img/structure/B2819633.png)
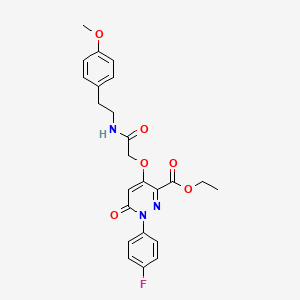
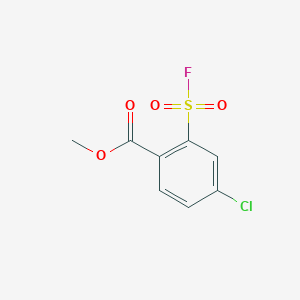
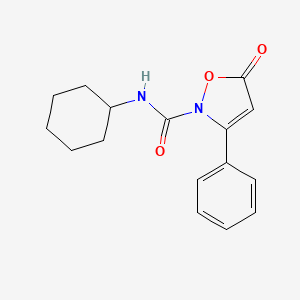
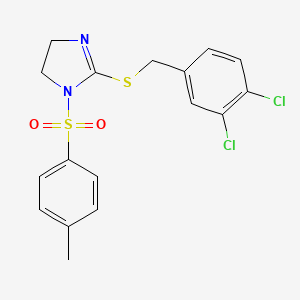
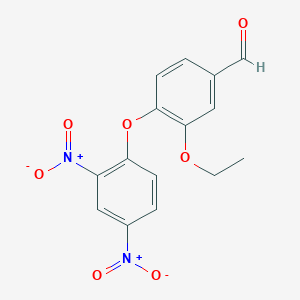
![N-(2-chlorophenyl)-2-[5-(4-isopropylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetamide](/img/structure/B2819642.png)
![7-ethoxy-5-(pyridin-4-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2819644.png)
